N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Description
N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a difluorophenyl group and an oxazole ring
Properties
IUPAC Name |
N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-8-14(10(3)21-18-8)15(20)19(4)9(2)12-7-11(16)5-6-13(12)17/h5-7,9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSPLUTUSCSMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)C(C)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. This step often requires a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
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Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting a difluorobenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Final Coupling: : The final step involves coupling the oxazole derivative with the difluorophenyl group. This can be achieved through a nucleophilic substitution reaction, where the oxazole derivative acts as a nucleophile.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Catalyst Optimization: Employing highly efficient catalysts to minimize reaction times and reduce costs.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like DMF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
- N-[1-(2,5-dichlorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Uniqueness
N-[1-(2,5-difluorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
